molecular formula C9H7BrN2OS B3195580 N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide CAS No. 916791-25-8

N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide

Cat. No.: B3195580
CAS No.: 916791-25-8
M. Wt: 271.14 g/mol
InChI Key: JZYLONGZROUXIV-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide typically involves the reaction of 2-amino-6-bromobenzothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of anticancer activity, it may induce apoptosis or cell cycle arrest by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-bromoacetamide
  • N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide
  • N-(Benzo[d]thiazol-6-yl)-2-iodoacetamide

Uniqueness

N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the bromoacetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its ability to undergo various chemical transformations and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-bromoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c10-4-9(13)12-6-1-2-7-8(3-6)14-5-11-7/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYLONGZROUXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CBr)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671832
Record name N-(1,3-Benzothiazol-6-yl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-25-8
Record name N-(1,3-Benzothiazol-6-yl)-2-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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